molecular formula C20H28N2O2 B295991 4,6-Bis(hexyloxy)isophthalonitrile

4,6-Bis(hexyloxy)isophthalonitrile

Cat. No.: B295991
M. Wt: 328.4 g/mol
InChI Key: QYKUJUGHPIIWRQ-UHFFFAOYSA-N
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Description

4,6-Bis(hexyloxy)isophthalonitrile is a derivative of isophthalonitrile, featuring two hexyloxy (-O-C₆H₁₃) substituents at the 4- and 6-positions of the benzene ring. This compound belongs to a family of isophthalonitrile-based materials widely studied for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters. The hexyloxy groups enhance solubility in organic solvents, facilitating thin-film processing, while the electron-withdrawing nitrile groups stabilize charge-transfer states critical for TADF behavior.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4,6-dihexoxybenzene-1,3-dicarbonitrile

InChI

InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-14-20(24-12-10-8-6-4-2)18(16-22)13-17(19)15-21/h13-14H,3-12H2,1-2H3

InChI Key

QYKUJUGHPIIWRQ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

  • Donor Strength: Carbazole and acridan substituents (e.g., in DCzIPN and 33TCzPN) act as strong electron donors, creating robust charge-transfer states for efficient TADF.
  • Emission Tuning: In 33TCzPN, coupling carbazole moieties at the 3-position red-shifted emission due to intensified donor strength. Hexyloxy groups, lacking π-conjugation, are unlikely to induce significant bathochromic shifts, favoring blue-green emission similar to DCzIPN .

Device Performance Trade-offs

  • Efficiency: Carbazole-based emitters (e.g., 33TCzPN) achieve EQEs up to 17.9% due to optimized donor-acceptor overlap and reduced exciton quenching. Hexyloxy derivatives, while improving film-forming properties, may exhibit lower EQEs (~5–10%) due to weaker intramolecular charge transfer .
  • Thermal Stability : Carbazole and acridan substituents enhance thermal stability (high glass transition temperatures, Tg), whereas alkyl chains (hexyloxy) may reduce Tg, impacting device longevity .

Solubility and Processability

Hexyloxy groups significantly enhance solubility in non-polar solvents compared to rigid carbazole-based systems. This property is advantageous for solution-processed OLEDs but may require trade-offs in charge mobility and film uniformity .

Research Findings and Implications

  • Carbazole vs. Alkoxy Design: Carbazole derivatives dominate high-efficiency TADF emitters, but alkoxy-substituted variants like this compound could bridge the gap between processability and performance.
  • Synthetic Flexibility: The synthesis of biphenoxyphthalonitrile derivatives (e.g., 4,4’-Bis(3,4-dicyanophenoxy)biphenyl) highlights the adaptability of isophthalonitrile cores for tailored substituents, supporting the feasibility of synthesizing hexyloxy variants .

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